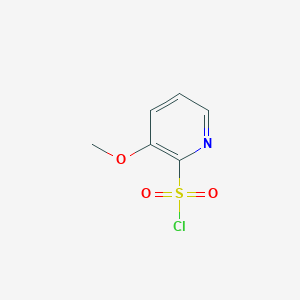

3-Methoxypyridine-2-sulfonyl chloride

Description

BenchChem offers high-quality 3-Methoxypyridine-2-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxypyridine-2-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H6ClNO3S |

|---|---|

Molecular Weight |

207.64 g/mol |

IUPAC Name |

3-methoxypyridine-2-sulfonyl chloride |

InChI |

InChI=1S/C6H6ClNO3S/c1-11-5-3-2-4-8-6(5)12(7,9)10/h2-4H,1H3 |

InChI Key |

DPYUFIPOQQIMTJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=CC=C1)S(=O)(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Building Block

An In-depth Technical Guide to 3-Methoxypyridine-2-sulfonyl Chloride: A Privileged Reagent in Modern Drug Discovery

In the landscape of medicinal chemistry, heteroaryl sulfonyl chlorides are a cornerstone class of reagents, prized for their ability to forge the sulfonamide linkage—a privileged scaffold found in a multitude of therapeutic agents.[1] The sulfonamide functional group is a versatile bioisostere and a powerful hydrogen bond donor and acceptor, enabling fine-tuned interactions with biological targets.[1] Among these critical reagents, 3-methoxypyridine-2-sulfonyl chloride has emerged as a particularly valuable building block.

This guide provides an in-depth analysis of 3-methoxypyridine-2-sulfonyl chloride, moving beyond a simple datasheet to offer a senior application scientist's perspective. We will explore its synthesis, unique reactivity profile, and strategic applications, providing researchers, scientists, and drug development professionals with the causal insights needed to effectively leverage this compound in their synthetic campaigns. The narrative emphasizes not just the "how" but the "why," grounding experimental protocols and mechanistic claims in authoritative sources to ensure scientific integrity.

Chemical Structure and Physicochemical Properties

The structure of 3-methoxypyridine-2-sulfonyl chloride is a study in controlled reactivity. The potent electrophilicity of the sulfonyl chloride group at the C2 position is modulated by the electronic interplay with the electron-withdrawing pyridine ring and the strategically placed methoxy group at the C3 position.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

// Define nodes for atoms N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="-1.2,-2.1!"]; C6 [label="C", pos="-1.2,-0.7!"]; S [label="S", pos="2.6,-0!"]; O1 [label="O", pos="3.5,0.9!"]; O2 [label="O", pos="3.5,-0.9!"]; Cl [label="Cl", pos="1.7,1.2!"]; O3 [label="O", pos="2.4,-2.8!"]; C7 [label="CH₃", pos="3.6,-2.8!"];

// Define edges for bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C2 -- S [label=""]; S -- O1 [label="=O", len=0.8]; S -- O2 [label="=O", len=0.8]; S -- Cl [label=""]; C3 -- O3 [label=""]; O3 -- C7 [label=""];

// Add dummy nodes for aromaticity representation A1 [pos="0,-1.4!", label="", shape=circle, style=dotted, width=1.8]; } /**

-

Caption: Chemical structure of 3-methoxypyridine-2-sulfonyl chloride. */

The methoxy group, typically an electron-donating group, exerts a nuanced influence. Its mesomeric effect increases electron density in the ring, while its inductive effect is electron-withdrawing. This balance impacts the reagent's stability and the acidity of adjacent protons, offering unique opportunities for further functionalization.[2]

Table 1: Physicochemical Properties of 3-Methoxypyridine-2-sulfonyl chloride

| Property | Value | Source |

| CAS Number | 1565051-56-0 | [3] |

| Molecular Formula | C₆H₆ClNO₃S | [3] |

| Molecular Weight | 207.63 g/mol | [3] |

| Appearance | Solid (predicted) | - |

| XLogP3 | 1.2 | [4][5] (Value for isomers) |

| SMILES | COC1=C(C=CC=N1)S(=O)(=O)Cl | [4] (Isomer) |

| InChI Key | LYKXXCYWOSGOIA-UHFFFAOYSA-N | [4] (Isomer) |

Synthesis and Mechanistic Considerations

The synthesis of heteroaryl sulfonyl chlorides can be approached through several established routes. For 3-methoxypyridine-2-sulfonyl chloride, a common and effective strategy involves the oxidative chlorination of the corresponding thiol precursor, 3-methoxy-2-mercaptopyridine.

dot graph TD; A[3-Methoxy-2-mercaptopyridine] -->|{NaOCl or Cl₂, H₂O/Acid}| B(3-Methoxypyridine-2-sulfonyl chloride);

/**

-

Caption: General synthesis route via oxidative chlorination. */

Causality Behind Experimental Choices:

-

Starting Material: 2-Mercaptopyridines are readily available and serve as excellent precursors. The sulfur atom is in the correct position and at a low oxidation state, primed for oxidation.

-

Oxidizing/Chlorinating Agent: Aqueous sodium hypochlorite or direct chlorination provides both the oxidizing power to convert the thiol to a sulfonic acid intermediate and the chlorine atoms required to form the final sulfonyl chloride.[6]

-

Reaction Conditions: The reaction is typically performed at low temperatures (e.g., -15°C to 10°C) to control the exothermicity of the oxidation and to minimize potential side reactions or degradation of the product.[6] The stability of pyridine-2-sulfonyl chlorides can be limited, with decomposition via SO₂ extrusion being a known pathway, making controlled conditions paramount.[7]

An alternative route, particularly for pyridine-3-sulfonyl chlorides, involves the diazotization of an aminopyridine followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.[8][9] While viable, this method can be more complex to execute due to the handling of diazonium salts and gaseous SO₂.

Reactivity, Stability, and Synthetic Utility

The synthetic power of 3-methoxypyridine-2-sulfonyl chloride lies in its highly electrophilic sulfur atom. It readily reacts with a wide range of nucleophiles to form stable, covalently bonded structures, most notably sulfonamides.

Core Reactivity: The primary reaction is nucleophilic substitution at the sulfur center, displacing the chloride leaving group.

3-MeO-Py-SO₂Cl + H-Nu → 3-MeO-Py-SO₂-Nu + HCl

-

With Primary/Secondary Amines (R-NH₂ / R₂-NH): This is the most common application, yielding therapeutically relevant sulfonamides. The reaction is typically run in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) to scavenge the HCl byproduct.

-

With Alcohols (R-OH): Forms sulfonate esters. This reaction is often catalyzed by a base.

-

With Water (H₂O): Hydrolysis occurs to form the corresponding sulfonic acid (3-methoxypyridine-2-sulfonic acid). This highlights the compound's moisture sensitivity and the need for anhydrous reaction conditions and storage.[7]

Influence of the Pyridine Scaffold:

-

Enhanced Electrophilicity: The electron-withdrawing nature of the pyridine ring nitrogen increases the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack compared to a simple benzene sulfonyl chloride.[1]

-

Stability Concerns: As an α-isomeric pyridine sulfonyl chloride, it may be less stable than its β-isomeric (e.g., pyridine-3-sulfonyl chloride) counterparts.[7] Researchers must be mindful of potential decomposition, especially during prolonged heating or storage.

Applications in Drug Discovery: A Case Study

The 3-methoxypyridine sulfonamide motif is a key component in the design of novel kinase inhibitors. Kinases are critical targets in oncology, and the ability to craft molecules that bind selectively and potently is a central goal of cancer drug discovery.

A notable example is the development of novel PI3K/mTOR dual inhibitors.[10] The phosphatidylinositol 3-kinase (PI3K) pathway is frequently dysregulated in cancer, promoting cell proliferation and survival.[10][11] In a published study, researchers synthesized a series of sulfonamide methoxypyridine derivatives, demonstrating potent inhibition of both PI3Kα and mTOR kinases.[10]

The synthesis of these inhibitors relies on the straightforward reaction between 3-methoxypyridin-2-amine and a substituted sulfonyl chloride, or conversely, using 3-methoxypyridine-2-sulfonyl chloride as the key electrophile to react with various complex amines. This strategy allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.[11] The methoxypyridine sulfonamide core serves as an effective scaffold to position other pharmacophoric elements within the kinase active site.[12]

Safety, Handling, and Storage

As with all reactive sulfonyl chlorides, 3-methoxypyridine-2-sulfonyl chloride must be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds like pyridine-3-sulfonyl chloride and 2-chloropyridine-3-sulfonyl chloride provide a reliable guide to its hazards.[13][14]

Key Safety Considerations:

-

Corrosivity: Causes severe skin burns and eye damage.[13][15] Always use in a chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Moisture Sensitivity: Reacts with water, potentially vigorously, to release hydrochloric acid.[14] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[14]

-

Inhalation Hazard: May cause respiratory irritation.[13][15] Avoid breathing dust, fumes, or vapors.

Table 2: Hazard Information (Inferred from Analogs)

| Hazard Statement | Code | Description |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[13] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[13] |

Experimental Protocol: Synthesis of a N-Aryl-3-methoxypyridine-2-sulfonamide

This protocol provides a representative, self-validating workflow for the synthesis of a sulfonamide, a cornerstone reaction utilizing the title compound.

-

Caption: Experimental workflow for a typical sulfonamide synthesis. */

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the desired aniline derivative (1.0 equivalent) and anhydrous dichloromethane (DCM, ~0.1 M). Add pyridine (2.0 equivalents) as a base and catalyst.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This mitigates the initial exotherm upon addition of the sulfonyl chloride.

-

Reagent Addition: Dissolve 3-methoxypyridine-2-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution over 10-15 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

-

Monitoring: Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) until the reaction is deemed complete (typically 4-16 hours).

-

Aqueous Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure sulfonamide product.[16]

Conclusion

3-Methoxypyridine-2-sulfonyl chloride is more than just a reagent; it is a sophisticated building block engineered for advanced applications in medicinal chemistry. Its structure offers a finely tuned balance of reactivity and functionality, driven by the electronic interplay of the sulfonyl chloride, the activating pyridine ring, and the modulating methoxy substituent. Understanding the causality behind its synthesis, handling, and reactivity empowers researchers to strategically incorporate this valuable scaffold into complex molecular designs, accelerating the discovery of novel therapeutic agents. As the demand for potent and selective kinase inhibitors and other targeted therapies continues to grow, the importance of privileged reagents like 3-methoxypyridine-2-sulfonyl chloride in the drug development pipeline is assured.

References

- Google Patents. (CN112830892A). Synthesis method of pyridine-3-sulfonyl chloride.

-

Tikhanova, O. A., Bugaenko, D. I., & Karchava, A. V. (2024). Proposed mechanism of sulfonylation with sulfonyl chlorides. ResearchGate. Available from: [Link]

-

Supporting Information. Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

- Barandika, G., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.

-

PubChem. 2-methoxypyridine-3-sulfonyl chloride. Available from: [Link]

-

PubChem. 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride. Available from: [Link]

- ChemRxiv. (2021).

-

PubChem. 6-Methoxypyridine-3-sulfonyl chloride. Available from: [Link]

-

Eureka. (2017). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Available from: [Link]

-

PubMed. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Available from: [Link]

-

Taylor & Francis. Sulfonyl chloride – Knowledge and References. Available from: [Link]

-

ResearchGate. Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine. Available from: [Link]

-

MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Available from: [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-methoxypyridine-2-sulfonyl chloride | 1565051-56-0 [m.chemicalbook.com]

- 4. PubChemLite - 2-methoxypyridine-3-sulfonyl chloride (C6H6ClNO3S) [pubchemlite.lcsb.uni.lu]

- 5. 6-Methoxypyridine-3-sulfonyl chloride | C6H6ClNO3S | CID 22344709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis routes of Pyridine-2-sulfonyl Chloride [benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 9. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. drughunter.com [drughunter.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. rsc.org [rsc.org]

Introduction: The Strategic Importance of the Methoxypyridine Sulfonamide Scaffold

An In-depth Technical Guide to the Isomers of Methoxypyridine Sulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone privileged scaffold, present in a significant percentage of FDA-approved small molecule drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly sought-after heterocycle. When substituted with a methoxy group, the resulting methoxypyridine core offers modulated basicity and lipophilicity, providing chemists with a refined tool for tuning pharmacokinetic and pharmacodynamic properties.[1]

The sulfonamide functional group is another titan of drug design, renowned for its role in the first generation of antibiotics and its continued prevalence in diuretics, antivirals, and kinase inhibitors. It acts as a versatile hydrogen bond donor and acceptor and a stable, non-hydrolyzable mimic of other functional groups. The combination of these two powerful moieties—methoxypyridine and sulfonamide—creates a chemical scaffold of immense value.

The gateway to these valuable molecules is often the corresponding sulfonyl chloride. Methoxypyridine sulfonyl chlorides are highly reactive electrophiles that serve as pivotal building blocks for the construction of diverse compound libraries.[2] Their isomeric diversity allows for precise, three-dimensional exploration of a target's binding pocket, a critical exercise in structure-activity relationship (SAR) studies.

This guide provides an in-depth exploration of the primary isomers of methoxypyridine sulfonyl chloride. As a Senior Application Scientist, my objective is not merely to present protocols but to impart a deeper understanding of the causality behind the synthesis, the nuances of their reactivity, and their strategic application in the demanding field of drug development. We will delve into the regiochemical challenges of their synthesis, their characterization, and their proven utility in forging complex, biologically active molecules.

The Isomeric Landscape of Methoxypyridine Sulfonyl Chloride

The substitution pattern on the pyridine ring dictates the vectoral projection of the resulting sulfonamide group, profoundly impacting molecular conformation and target engagement. Understanding the available isomers is the first step in strategic molecular design. The methoxy group, as an electron-donating substituent, influences the regioselectivity of the subsequent sulfonation reaction. Below are the key positional isomers that are synthetically accessible and relevant to medicinal chemistry.

Caption: Key positional isomers of methoxypyridine sulfonyl chloride.

Synthesis of Methoxypyridine Sulfonyl Chloride Isomers: A Tale of Regioselectivity

The preparation of specific methoxypyridine sulfonyl chloride isomers is a non-trivial pursuit where regiochemical control is paramount. The choice of synthetic strategy is dictated by the availability of starting materials and the desired substitution pattern.

Method 1: Direct Electrophilic Chlorosulfonation

This is the most direct route, involving the reaction of a methoxypyridine with a strong chlorosulfonating agent, typically chlorosulfonic acid (ClSO₃H). The methoxy group is an ortho-, para-directing activator. However, the pyridine nitrogen acts as a powerful deactivating group upon protonation in the strongly acidic medium, complicating the regiochemical outcome.

-

Causality: The reaction proceeds via electrophilic aromatic substitution. The position of the incoming chlorosulfonyl group is a delicate balance between the directing effect of the methoxy group and the deactivating effect of the protonated ring nitrogen. For 2-methoxypyridine, substitution is strongly favored at the 5-position, which is para to the methoxy group and avoids the deactivating influence of the adjacent nitrogen, yielding 2-methoxypyridine-5-sulfonyl chloride (also named 6-methoxypyridine-3-sulfonyl chloride).[3]

Method 2: The Sandmeyer Approach from Aminomethoxypyridines

For isomers that are difficult to access directly, a multi-step approach starting from a regiochemically defined aminomethoxypyridine offers superior control. This classic transformation involves diazotization followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. A similar method has been patented for the synthesis of pyridine-3-sulfonyl chloride.[4]

-

Expertise & Experience: This method's primary advantage is its unambiguous regiochemical outcome, as the sulfonyl chloride group replaces a specific amino group. The critical step is the formation and handling of the diazonium salt intermediate, which can be unstable. Performing the reaction at low temperatures (0-5 °C) is crucial for minimizing decomposition and maximizing yield.

Caption: Workflow for Sandmeyer synthesis of sulfonyl chlorides.

Detailed Protocol: Synthesis of 6-Methoxypyridine-3-sulfonyl chloride

This protocol is a representative example of the direct chlorosulfonation method, chosen for its efficiency and common use.

Trustworthiness through Self-Validation: The success of this synthesis is validated at each stage. The reaction progress is monitored by TLC, and the final product's identity and purity are rigorously confirmed by NMR and mass spectrometry, ensuring it meets the standards for subsequent use in drug discovery campaigns.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool chlorosulfonic acid (5.0 eq) to 0 °C in an ice-water bath.

-

Substrate Addition: Add 2-methoxypyridine (1.0 eq) dropwise via the dropping funnel to the cooled chlorosulfonic acid over 30-45 minutes. The internal temperature must be maintained below 10 °C to prevent uncontrolled side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C. Stir for 2-4 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic step and must be performed with extreme caution in a well-ventilated fume hood.

-

Extraction: The resulting aqueous slurry is extracted three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution to neutralize residual acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

-

Final Product: The crude product is often used directly or can be further purified by column chromatography on silica gel if necessary. The product is typically a white to off-white solid.

Physicochemical Properties and Characterization

Accurate characterization is non-negotiable. Each isomer possesses a unique spectral fingerprint.

| Property | 6-Methoxy-pyridine-3-sulfonyl chloride | 6-Methoxy-pyridine-2-sulfonyl chloride | 3-Methoxy-pyridine-2-sulfonyl chloride |

| Molecular Formula | C₆H₆ClNO₃S | C₆H₆ClNO₃S | C₆H₆ClNO₃S |

| Molecular Weight | 207.64 g/mol [5][6] | 207.64 g/mol | 207.63 g/mol [7] |

| CAS Number | 312300-42-8[5][6][8] | 1073046-77-5 | 1565051-56-0[7] |

| Appearance | White to off-white solid | Not widely reported | Not widely reported |

| ¹H NMR | Spectroscopic data available[9] | - | - |

| PubChem CID | 22344709[5] | 63585922[10] | 134789547 |

Note: Data for some isomers is less prevalent in public databases, reflecting their more specialized synthesis and use.

Core Reactivity: The Gateway to Sulfonamides

The primary utility of methoxypyridine sulfonyl chlorides lies in their reaction with primary and secondary amines to form sulfonamides.[11][12] This reaction is robust, high-yielding, and tolerant of a wide array of functional groups, making it a workhorse in medicinal chemistry.

-

Mechanism: The reaction proceeds via nucleophilic substitution at the highly electrophilic sulfur center. The lone pair of the amine attacks the sulfur atom, leading to the displacement of the chloride leaving group. An organic or inorganic base is required to quench the HCl generated in situ, preventing the protonation and deactivation of the starting amine.[11][13]

Caption: Reaction schematic for sulfonamide synthesis.

Detailed Protocol: General Synthesis of a Methoxypyridine Sulfonamide

Step-by-Step Methodology:

-

Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under a nitrogen atmosphere.

-

Addition: Cool the solution to 0 °C. Add a solution of the methoxypyridine sulfonyl chloride isomer (1.1 eq) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1N HCl, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude sulfonamide can be purified by silica gel chromatography or recrystallization to yield the final, pure product.

Applications in Drug Discovery: Case Studies

The true measure of a chemical building block is its impact on the synthesis of biologically relevant molecules. Methoxypyridine sulfonyl chlorides have been instrumental in the development of novel therapeutics.

Case Study 1: PI3K/mTOR Dual Inhibitors

The PI3K/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. In a recent study, a series of sulfonamide methoxypyridine derivatives were designed and synthesized as potent PI3K/mTOR dual inhibitors.[14] The synthesis involved the condensation of 5-bromo-2-methoxypyridin-3-amine with a sulfonyl chloride, followed by further modifications. This highlights the use of a pre-functionalized methoxypyridine core where the sulfonamide linkage is key for biological activity. The methoxy and sulfonamide groups likely engage in crucial hydrogen bonding and hydrophobic interactions within the kinase active site.[14]

Case Study 2: Intermediates for Macrolide Antibiotics

2-Methoxypyridine has been used as a starting material to synthesize 2-methoxy-3-pyridinesulfonyl chloride. This specific isomer is patented as a key reactant in the preparation of novel erythromycin macrolide antibiotics, which are developed as antibacterial and antiprotozoal agents.[3] This application underscores the value of these building blocks in creating complex natural product derivatives with improved therapeutic profiles.

Conclusion and Future Outlook

The isomers of methoxypyridine sulfonyl chloride represent a class of highly valuable and versatile reagents for drug discovery. Their synthesis, while requiring careful control of regiochemistry, provides access to a diverse set of building blocks that enable the systematic exploration of chemical space. The core reactivity in forming robust sulfonamide linkages is a cornerstone of modern medicinal chemistry, allowing for the late-stage functionalization of complex molecules and the construction of novel therapeutics targeting a wide range of diseases.[2][15] As our understanding of disease biology grows more nuanced, the ability to precisely modify scaffolds like methoxypyridine will continue to be a critical driver of innovation in the pharmaceutical industry.

References

-

Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

-

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ACS Publications. Available at: [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]

-

Preparation of sulfonamides from N-silylamines. PMC. Available at: [Link]

-

A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Available at: [Link]

-

Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Organic Letters. Available at: [Link]

-

Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. Available at: [Link]

-

6-Methoxypyridine-3-sulfonyl chloride. PubChem. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC. Available at: [Link]

-

6-methoxypyridine-2-sulfonyl chloride (C6H6ClNO3S). PubChemLite. Available at: [Link]

-

Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. Available at: [Link]

-

Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. Available at: [Link]

-

Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Available at: [Link]

-

Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel Catalysis. ResearchGate. Available at: [Link]

-

2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. Available at: [Link]

-

Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. ResearchGate. Available at: [Link]

- Synthesis method of pyridine-3-sulfonyl chloride. Google Patents.

-

Copper-Catalyzed Hydrative Amide Synthesis with Terminal Alkyne, Sulfonyl Azide, and Water. Journal of the American Chemical Society. Available at: [Link]

-

Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Wiley Online Library. Available at: [Link]

-

Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. UCL Discovery. Available at: [Link]

Sources

- 1. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]

- 4. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 5. 6-Methoxypyridine-3-sulfonyl chloride | C6H6ClNO3S | CID 22344709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Methoxy-pyridine-3-sulfonyl chloride | CAS 312300-42-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 3-methoxypyridine-2-sulfonyl chloride | 1565051-56-0 [m.chemicalbook.com]

- 8. 312300-42-8|6-Methoxypyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 9. 6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE(312300-42-8) 1H NMR [m.chemicalbook.com]

- 10. PubChemLite - 6-methoxypyridine-2-sulfonyl chloride (C6H6ClNO3S) [pubchemlite.lcsb.uni.lu]

- 11. cbijournal.com [cbijournal.com]

- 12. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

An In-Depth Technical Guide to the Safety Data Sheet (SDS) for Pyridine Sulfonyl Chlorides

For the modern researcher, scientist, and drug development professional, a Safety Data Sheet (SDS) is more than a regulatory document; it is the foundational text for safe and effective experimentation. This guide delves into the specific safety considerations for pyridine sulfonyl chlorides, a class of reagents prized for their utility in synthesizing sulfonamides and other vital intermediates in pharmaceutical and agrochemical development.[1][2] Understanding the causality behind the hazards of these compounds is paramount to designing protocols that are not only compliant but inherently safe. This document is structured to provide a narrative of safe practice, grounded in the authoritative data presented in a typical SDS.

The Core Reactivity: Understanding the "Why" Behind the Hazard

Pyridine sulfonyl chlorides are characterized by a sulfonyl chloride (-SO₂Cl) group attached to a pyridine ring.[1] The electrophilic nature of the sulfur atom makes it highly susceptible to nucleophilic attack. This is the basis for its synthetic utility and its primary hazard. The most common nucleophile in a laboratory environment is water.

Upon contact with moisture—be it atmospheric humidity, water from an improper quench, or the moisture on skin and eyes—pyridine sulfonyl chlorides rapidly hydrolyze. This reaction releases hydrochloric acid (HCl), a highly corrosive substance.[3] Consequently, the severe skin burns and eye damage associated with these compounds are not just from the parent molecule but from the in-situ generation of a strong acid.[4][5] This fundamental reactivity informs every aspect of their safe handling, storage, and emergency response.

Furthermore, this class of compounds can be moisture-sensitive and may react violently with water, sometimes liberating toxic and/or flammable gases.[3][6] This underscores the critical need for stringent moisture control in all procedures.

Hazard Identification and Classification

Regulatory bodies worldwide use the Globally Harmonized System (GHS) to classify chemical hazards. For pyridine sulfonyl chlorides, the classifications are severe and demand respect.

| Hazard Class | GHS Category | Signal Word | Hazard Statement (H-Phrase) |

| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage.[4][5][7][8] |

| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage.[5][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[4][8] |

| Corrosive to Metals | Category 1 | Warning | H290: May be corrosive to metals.[7] |

This table represents a synthesis of common classifications. Always consult the specific SDS for the exact reagent in use.

The causality is clear: the H314 and H318 warnings are direct consequences of the hydrolysis reaction.[4][5][8][9] The H335 warning arises from the inhalation of the dust or vapors, which can hydrolyze in the moist environment of the respiratory tract, causing chemical burns and irritation.[3][4]

The Hierarchy of Controls: A Proactive Approach to Safety

Before detailing specific handling protocols, it is crucial to adopt a hierarchical approach to risk mitigation. This framework prioritizes the most effective control measures.

Caption: Hierarchy of controls, from most to least effective.

While elimination or substitution may not always be feasible, the emphasis must be on robust Engineering Controls . All manipulations of pyridine sulfonyl chlorides should occur within a certified chemical fume hood to prevent inhalation of vapors or dust.[3]

Protocols for Safe Handling and Emergency Response

Trustworthy protocols are self-validating systems. The following procedures are designed to minimize risk by accounting for the specific chemical properties of pyridine sulfonyl chlorides.

Standard Handling and Dispensing Protocol

This protocol assumes all work is performed inside a chemical fume hood.

-

Preparation :

-

Ensure a safety shower and eyewash station are accessible and unobstructed.[3][7]

-

Don the required Personal Protective Equipment (PPE):

-

Eye/Face Protection : Chemical safety goggles are mandatory. For larger quantities or splash risks, a full face shield over goggles is required.[3][7][10]

-

Hand Protection : Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or holes before use.[3][7][10]

-

Body Protection : A flame-resistant lab coat and closed-toe shoes are essential.[3]

-

-

Designate a specific area within the fume hood for the work.

-

Have an appropriate spill kit ready (see Section 4.2).

-

-

Dispensing (Solid or Liquid) :

-

Handle and store the reagent under an inert gas like nitrogen or argon to protect it from moisture.

-

When transferring the material, do so carefully to avoid generating dust or aerosols.[10]

-

If weighing a solid, do so in the fume hood. Use smooth, deliberate motions.

-

Crucial Step : Never add water directly to the reagent.[3][5] When quenching a reaction, always add the reaction mixture slowly to the quenching agent (e.g., ice water), never the other way around. This ensures that the heat generated can be dissipated safely.

-

-

Post-Handling :

Emergency Protocol: Accidental Spill Response

This workflow outlines the immediate steps to take in the event of a small, manageable spill inside a fume hood.

Caption: Decision workflow for responding to a chemical spill.

Detailed Spill Cleanup Steps:

-

Ensure Personal Safety : If not already wearing it, don appropriate PPE before addressing the spill.

-

Containment : Prevent the spill from spreading.[5] Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or dry earth.[5][7] Do not use combustible materials like paper towels.

-

Collection : Once absorbed, carefully sweep or scoop the material into a designated, corrosion-resistant container for hazardous waste.[7][11]

-

Decontamination : Clean the spill area according to your institution's standard operating procedures.

-

Disposal : Seal and label the waste container and dispose of it through your institution's environmental health and safety office.[7]

First-Aid Measures: Immediate and Essential Actions

Immediate action is critical to mitigate injury. All personnel should be familiar with these procedures before beginning work.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. [3][7] |

| Skin Contact | Immediately remove all contaminated clothing.[7] Flush skin with plenty of water for at least 15 minutes.[3][7] Seek immediate medical attention. [3][7] |

| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[4][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth).[3][12] Seek immediate medical attention. [3][7] |

| Ingestion | Rinse mouth with water.[7][12] Do NOT induce vomiting. [7][12] If the victim is conscious, give them a couple of glasses of water to drink. Seek immediate medical attention. [4][7] |

Physical Properties and Storage Considerations

Understanding the physical state and stability of pyridine sulfonyl chlorides is key to proper storage.

| Property | Typical Value / Description | Implication for Safe Handling |

| Appearance | Colorless to pale yellow liquid or solid.[1][4] | Visual inspection can indicate potential degradation. |

| Stability | Stable under recommended storage conditions (cool, dry).[7] Moisture-sensitive.[3] | Must be stored away from water and high humidity.[3] |

| Incompatibilities | Strong oxidizing agents, water, bases.[3][6][7] | Segregate from incompatible chemicals during storage and in reactions. |

| Hazardous Decomposition | Upon combustion or thermal decomposition, can release toxic gases such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride.[3][4][7] | In a fire, firefighters must use self-contained breathing apparatus.[3][7] |

Storage Protocol:

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[3][4][7]

-

Long-term storage at 2-8°C is often recommended.[7]

-

Store away from incompatible materials, particularly strong oxidizing agents and sources of moisture.[4][7]

-

The storage area should be a designated corrosives area.[3]

Conclusion: A Culture of Safety

The safe handling of pyridine sulfonyl chlorides is not a matter of memorizing rules but of understanding the fundamental principles of their reactivity. Their utility in synthesis is matched by their potential for harm if mishandled. By internalizing the information presented in the SDS and applying the principles of proactive risk mitigation—from engineering controls to meticulous personal practice—researchers can harness the power of these reagents while ensuring the safety of themselves and their colleagues. Always consult the specific SDS for the particular product you are using as details may vary between suppliers.

References

-

Cole-Parmer. (2005, September 13). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Retrieved from [Link]

-

Taylor & Francis Online. (2006, December 19). SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine-3-sulfonyl chloride hydrochloride. Retrieved from [Link]

-

Triveni Chemicals. (2026, January 20). Pyridine-3-Sulfonyl Chloride - Material Safety Data Sheet (MSDS). Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine-3-sulfonyl chloride. Retrieved from [Link]

Sources

- 1. CAS 16133-25-8: 3-Pyridinesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 2. chemicalbull.com [chemicalbull.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. Pyridine-3-sulfonyl chloride | C5H4ClNO2S | CID 3164136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. store.sangon.com [store.sangon.com]

- 11. echemi.com [echemi.com]

- 12. chemicalbook.com [chemicalbook.com]

A Researcher's Guide to 3-Methoxypyridine-2-sulfonyl Chloride: Sourcing, Handling, and Synthetic Applications

Introduction

3-Methoxypyridine-2-sulfonyl chloride is a crucial heterocyclic building block in modern medicinal chemistry. Its unique electronic and structural features, stemming from the interplay between the pyridine ring, the methoxy group, and the reactive sulfonyl chloride moiety, make it a valuable precursor for synthesizing a diverse range of complex molecules. The sulfonyl chloride group serves as a highly reactive electrophile, primarily for the formation of sulfonamides—a privileged scaffold in drug discovery due to its ability to mimic a peptide bond and participate in hydrogen bonding. This guide provides an in-depth overview of the commercial availability, quality control, safe handling, and key synthetic applications of 3-methoxypyridine-2-sulfonyl chloride, tailored for researchers and professionals in drug development. The strategic incorporation of the methoxy and chloro groups on the pyridine ring can significantly influence a molecule's intermolecular interactions and overall properties.[1]

Chapter 1: Commercial Availability and Procurement

Sourcing high-quality starting materials is the foundation of successful and reproducible research. 3-Methoxypyridine-2-sulfonyl chloride (CAS No: 1565051-56-0) is available from several specialized chemical suppliers.[2] Procurement typically involves identifying a reliable vendor, requesting a quote for the desired quantity and purity, and ensuring compliance with institutional purchasing procedures.

Representative Commercial Suppliers

Below is a summary of representative suppliers offering 3-methoxypyridine-2-sulfonyl chloride. Purity levels and available quantities can vary, so it is essential to consult the respective company catalogs for the most current information.

| Supplier | Representative Purity | Available Quantities | CAS Number |

| Hangzhou J&H Chemical Co., Ltd. | ≥98% (HPLC) | 1g, 10g, 100g, 500g, 1kg, 5kg, 10kg, 50kg | 1565051-56-0[3] |

| BLD Pharm | Specification-dependent | Inquire for availability | 219715-44-3* |

| AChemBlock | 95% | Inquire for availability | 24059-89-0** |

*Note: BLD Pharm lists CAS 219715-44-3 for 2-Methoxypyridine-3-sulfonyl chloride, a constitutional isomer. Researchers should verify the correct isomer before purchasing.[4] **Note: AChemBlock lists CAS 24059-89-0 for 3-methoxypyridine-2-carbonitrile, a related precursor.[5]

Procurement Workflow

A typical procurement process for a specialty chemical like 3-methoxypyridine-2-sulfonyl chloride involves several key steps, from initial sourcing to final receipt and quality control.

Caption: General reaction scheme for sulfonamide synthesis.

Exemplary Protocol: Synthesis of a Sulfonamide Derivative

This protocol is adapted from general procedures for the synthesis of sulfonamide methoxypyridine derivatives and serves as a representative example. [6] Objective: To synthesize a novel N-substituted-3-methoxypyridine-2-sulfonamide.

Materials:

-

3-Methoxypyridine-2-sulfonyl chloride

-

A primary or secondary amine (e.g., aniline derivative)

-

Anhydrous pyridine or triethylamine (as base and/or solvent)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (as solvent)

-

Deionized water

-

Hexane

Procedure:

-

To a solution of the desired amine (1.0 mmol) in anhydrous pyridine (10 mL), add 3-methoxypyridine-2-sulfonyl chloride (1.2 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Add deionized water (20 mL) to the residue and stir for 1 hour to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with hexane, and dry under vacuum to yield the crude sulfonamide.

-

If necessary, purify the product by recrystallization or flash column chromatography.

The sulfonyl functional group is widely applied in medicinal chemistry, and building blocks containing this motif are crucial for exploring structure-activity relationships. [7]

Context in Drug Discovery

The sulfonamide linkage is a key feature in a vast number of marketed drugs. [8]The ability to readily synthesize diverse libraries of sulfonamide derivatives from precursors like 3-methoxypyridine-2-sulfonyl chloride is fundamental to lead optimization campaigns. For instance, sulfonamide methoxypyridine derivatives have been synthesized and evaluated as PI3K/mTOR dual inhibitors for cancer therapy. [6]The synthesis of complex sulfonamides often begins with the reaction between a sulfonyl chloride and an amine. [8]Furthermore, related styrylsulfonyl-methylpyridine derivatives have shown promise as anticancer agents. [9]

Chapter 4: Alternative Synthetic Routes to Sulfonyl Chlorides

While direct procurement is often the most straightforward approach, understanding the synthesis of sulfonyl chlorides can be valuable for custom analogue design or when a specific derivative is not commercially available. Classical methods often involve harsh reagents like POCl3 or SO2Cl2, which may have limited functional group compatibility. [8] More modern and milder methods are continuously being developed. These include:

-

Oxidative Chlorosulfonation: Methods using reagents like N-chlorosuccinimide or bleach to convert thiols or their derivatives into sulfonyl chlorides offer a safer and more environmentally friendly alternative. [10]* From Anilines (Sandmeyer-type reaction): Anilines can be converted to their corresponding diazonium salts and subsequently reacted with sulfur dioxide in the presence of a copper catalyst to yield sulfonyl chlorides. [10][11]* From Sulfonamides: Recent advancements allow for the conversion of primary sulfonamides back into highly reactive sulfonyl chlorides using reagents like a pyrylium salt (Pyry-BF4), enabling late-stage functionalization. [8]This is particularly powerful for modifying complex, drug-like molecules. [8]

Conclusion

3-Methoxypyridine-2-sulfonyl chloride is a readily available and highly valuable reagent for drug discovery and organic synthesis. Its utility in forming the ubiquitous sulfonamide linkage allows researchers to rapidly access diverse chemical matter for biological screening. By understanding the commercial landscape, adhering to strict safety protocols, and employing robust synthetic methodologies, scientists can effectively leverage this building block to advance their research programs. The continuous development of new synthetic methods for sulfonyl chlorides further expands the toolkit available to medicinal chemists, promising even greater innovation in the future.

References

- 3-methoxypyridine-2-sulfonyl chloride suppliers & manufacturers in China. ChemicalBook.

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY D

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.

- Pyridine-3-sulfonyl chloride - Safety D

- 3-methoxypyridine-2-sulfonyl chloride | 1565051-56-0. ChemicalBook.

- Synthesis method of pyridine-3-sulfonyl chloride.

- 2-Methoxypyridine-3-sulfonyl chloride | 219715-44-3. BLD Pharm.

- 3-methoxypyridine-2-carbonitrile 95% | CAS: 24059-89-0. AChemBlock.

- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI.

- Sulfonyl chloride synthesis by chlorosulfon

- Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. Journal of Medicinal Chemistry.

- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.

- Application of Methylsulfone in Drug Discovery. PharmaBlock.

Sources

- 1. drughunter.com [drughunter.com]

- 2. 3-methoxypyridine-2-sulfonyl chloride | 1565051-56-0 [m.chemicalbook.com]

- 3. 3-methoxypyridine-2-sulfonyl chloride suppliers & manufacturers in China [m.chemicalbook.com]

- 4. 219715-44-3|2-Methoxypyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. 3-methoxypyridine-2-carbonitrile 95% | CAS: 24059-89-0 | AChemBlock [achemblock.com]

- 6. mdpi.com [mdpi.com]

- 7. namiki-s.co.jp [namiki-s.co.jp]

- 8. d-nb.info [d-nb.info]

- 9. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 11. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

A Technical Guide to the Isomeric World of Methoxy-Sulfonyl Pyridines: A Comparative Analysis of 2-Methoxy-3-Sulfonyl Pyridine and 3-Methoxy-2-Sulfonyl Pyridine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the nuanced yet critical differences between two isomeric pyridine derivatives: 2-methoxy-3-sulfonyl pyridine and 3-methoxy-2-sulfonyl pyridine. In the realm of medicinal chemistry and materials science, the precise arrangement of functional groups on a heterocyclic scaffold can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This document serves as a foundational resource, synthesizing established chemical principles and data from analogous structures to provide a comprehensive comparison of these two isomers.

Structural and Electronic Landscape

The core difference between 2-methoxy-3-sulfonyl pyridine and 3-methoxy-2-sulfonyl pyridine lies in the positional arrangement of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing sulfonyl group (-SO₂R, where R is typically an alkyl or aryl group). This seemingly subtle variation gives rise to distinct electronic and steric environments, profoundly influencing their chemical behavior.

Diagram 1: Chemical Structures

Caption: Chemical structures of the two isomers.

2-Methoxy-3-sulfonyl Pyridine: In this isomer, the electron-donating methoxy group is at the C2 position, adjacent to the ring nitrogen. The powerful electron-withdrawing sulfonyl group is at the C3 position. The proximity of the methoxy group to the nitrogen can lead to steric hindrance and also influences the basicity of the nitrogen atom. The sulfonyl group at the C3 position strongly deactivates the ring towards electrophilic substitution, particularly at the C4 and C6 positions.

3-Methoxy-2-sulfonyl Pyridine: Here, the positions are swapped. The sulfonyl group is at the C2 position, making this position highly susceptible to nucleophilic attack. The methoxy group at the C3 position will influence the reactivity of the adjacent C2 and C4 positions. The electron-withdrawing sulfonyl group at the C2 position significantly reduces the electron density of the pyridine ring, making it more reactive towards nucleophiles.

Physicochemical Properties: A Tale of Two Isomers

| Property | 2-Methoxy-3-sulfonyl Pyridine (Predicted) | 3-Methoxy-2-sulfonyl Pyridine (Predicted) | Rationale for Differences |

| Melting Point | Likely a crystalline solid with a moderate to high melting point. | Likely a crystalline solid, potentially with a different melting point due to varied crystal packing. | Crystal lattice energy will differ based on intermolecular interactions and molecular symmetry. |

| Boiling Point | High, due to polarity and molecular weight. | High, and likely similar to its isomer, though minor differences may exist. | Dipole moments and intermolecular forces will be slightly different. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols. | Similar solubility profile to its isomer. | Both are polar molecules, but the dipole moment will differ, potentially affecting solubility in very polar or non-polar solvents. |

| pKa (of Pyridine N) | Lower than pyridine (pKa ≈ 5.2). The C3-sulfonyl group is strongly electron-withdrawing. | Significantly lower than pyridine. The C2-sulfonyl group has a strong -I and -M effect, greatly reducing the basicity of the nitrogen. | The proximity of the strong electron-withdrawing sulfonyl group to the nitrogen in the 3-methoxy-2-sulfonyl isomer will have a more pronounced effect on reducing basicity. |

| LogP | Moderately lipophilic. | Moderately lipophilic, with a potentially similar LogP value. | While the constituent groups are the same, their positions can slightly alter the overall lipophilicity. |

Spectroscopic Differentiation: Unmasking the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between these two isomers. The chemical shifts of the pyridine ring protons and carbons will be significantly different due to the distinct electronic environments.

Predicted ¹H NMR Spectral Characteristics:

-

2-Methoxy-3-sulfonyl Pyridine:

-

The proton at C6 will likely be the most downfield-shifted aromatic proton due to its proximity to the nitrogen.

-

The methoxy group protons will appear as a singlet, likely in the range of 3.9-4.1 ppm.

-

The protons at C4 and C5 will show characteristic coupling patterns.

-

-

3-Methoxy-2-sulfonyl Pyridine:

-

The proton at C6 will also be downfield, but its chemical shift will be influenced differently by the C2-sulfonyl group compared to the C2-methoxy group in the other isomer.

-

The methoxy group protons will appear as a singlet, likely in a similar region to the other isomer (around 3.8-4.0 ppm).

-

The protons at C4 and C5 will have distinct chemical shifts and coupling constants compared to the 2-methoxy isomer.

-

Predicted ¹³C NMR Spectral Characteristics:

The carbon chemical shifts will be even more diagnostic:

-

2-Methoxy-3-sulfonyl Pyridine: The C2 carbon, attached to the methoxy group, will be significantly shielded compared to the C2 carbon in the other isomer. The C3 carbon, bearing the sulfonyl group, will be deshielded.

-

3-Methoxy-2-sulfonyl Pyridine: The C2 carbon, attached to the sulfonyl group, will be highly deshielded. The C3 carbon, with the methoxy group, will be shielded.

Comparative Reactivity: A Story of Regioselectivity

The differing positions of the methoxy and sulfonyl groups dictate the reactivity of the pyridine ring towards both electrophilic and nucleophilic attack.

Diagram 2: Reactivity Comparison

Caption: Predicted reactivity pathways for the two isomers.

Electrophilic Aromatic Substitution:

Both isomers are expected to be highly deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nature of the sulfonyl group and the deactivating effect of the pyridine nitrogen (which can be protonated under acidic conditions). If forced, substitution would likely occur at the position least deactivated, which is often the C5 position in 3-substituted pyridines.

Nucleophilic Aromatic Substitution (SNAr):

This is where the most significant difference in reactivity is anticipated.

-

2-Methoxy-3-sulfonyl Pyridine: The sulfonyl group at the C3 position does not activate the ring for nucleophilic attack in the same way a C2 or C4 substituent does. Therefore, this isomer will be relatively unreactive towards SNAr reactions where a leaving group on the ring is displaced.

-

3-Methoxy-2-sulfonyl Pyridine: The sulfonyl group at the C2 position makes this isomer an excellent substrate for SNAr. The sulfonyl group itself can act as a good leaving group, or it can activate other leaving groups at the C4 or C6 positions. Nucleophiles will readily attack the C2 position, displacing the sulfonyl group. This high reactivity at the C2 position is a key feature for synthetic utility.

Plausible Synthetic Approaches

Given the lack of specific literature for these exact compounds, we can propose synthetic routes based on established pyridine chemistry.

Protocol 1: Synthesis of 2-Methoxy-3-sulfonyl Pyridine (Proposed)

This synthesis would likely proceed via a multi-step sequence starting from a pre-functionalized pyridine.

Workflow Diagram

Caption: A potential synthetic workflow for 2-methoxy-3-sulfonyl pyridine.

Step-by-Step Methodology:

-

Starting Material: 2-Chloro-3-aminopyridine is a commercially available starting material.

-

Introduction of the Sulfur Moiety: A Sandmeyer-type reaction can be employed to convert the amino group into a sulfonyl chloride. This involves diazotization of the amine with nitrous acid, followed by reaction with sulfur dioxide in the presence of a copper catalyst.

-

Formation of the Sulfone: The resulting 2-chloro-3-pyridinesulfonyl chloride can be converted to the methyl sulfone. This can be achieved by reduction to the corresponding thiol or direct conversion to a thioether, followed by oxidation with an agent like m-CPBA or Oxone®.

-

Introduction of the Methoxy Group: The final step involves a nucleophilic aromatic substitution of the chloride at the C2 position with sodium methoxide in methanol.

Protocol 2: Synthesis of 3-Methoxy-2-sulfonyl Pyridine (Proposed)

The synthesis of this isomer would likely start from a different precursor to achieve the desired regiochemistry.

Workflow Diagram

Caption: A potential synthetic workflow for 3-methoxy-2-sulfonyl pyridine.

Step-by-Step Methodology:

-

Starting Material: 2-Amino-3-hydroxypyridine provides the correct initial placement of functional groups.

-

Protection/Modification: The hydroxyl group would be methylated first, for example, using methyl iodide and a base like potassium carbonate, to yield 2-amino-3-methoxypyridine.

-

Introduction of the Sulfur Moiety: Similar to the previous synthesis, a Sandmeyer reaction would be used to convert the amino group at the C2 position into a sulfonyl chloride.

-

Formation of the Sulfone: The resulting 3-methoxy-2-pyridinesulfonyl chloride can then be converted to the desired sulfone, for instance, by reaction with sodium sulfite followed by methylation.

Potential Applications and Future Directions

While specific applications for these two isomers are not well-documented, their structures suggest potential utility in several areas:

-

Medicinal Chemistry: Pyridine sulfones are present in a number of biologically active molecules. The different electronic and steric properties of these isomers could lead to distinct interactions with biological targets. The 3-methoxy-2-sulfonyl pyridine, with its reactive C2 position, could be a valuable intermediate for the synthesis of compound libraries for drug discovery.

-

Materials Science: The polar nature and potential for hydrogen bonding of these compounds could make them interesting building blocks for functional materials, such as organic light-emitting diodes (OLEDs) or sensors.

Further research is needed to synthesize these compounds and experimentally validate their properties and reactivity. Such studies would provide valuable data for computational modeling and the rational design of new molecules with desired characteristics.

Conclusion

The difference between 2-methoxy-3-sulfonyl pyridine and 3-methoxy-2-sulfonyl pyridine is a clear illustration of the principle that structure dictates function. While they share the same molecular formula, their distinct arrangements of methoxy and sulfonyl groups lead to predictable and significant differences in their physicochemical properties, spectroscopic signatures, and chemical reactivity. The 3-methoxy-2-sulfonyl isomer, in particular, is poised to be a versatile building block in synthetic chemistry due to its activated C2 position. This guide provides a theoretical framework to inform and inspire further experimental investigation into these and related isomeric systems.

References

This guide is a synthesis of established chemical principles and does not cite specific experimental data for the title compounds due to their limited availability in the public domain. The proposed synthetic routes and predicted properties are based on well-documented reactions and substituent effects in pyridine chemistry.

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley. [Link]

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. 5th ed. Springer. [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. 5th ed. Springer. [Link]

-

"Pyridine | C5H5N - PubChem." National Center for Biotechnology Information. [Link]

Methodological & Application

Technical Application Note: High-Yield Synthesis of 3-Methoxypyridine-2-Sulfonyl Chloride via Modified Meerwein Sulfonation

Abstract & Introduction

The sulfonyl chloride moiety is a critical pharmacophore in medicinal chemistry, serving as a linchpin for sulfonamide synthesis. While benzenesulfonyl chlorides are commonplace, heteroaromatic sulfonyl chlorides —specifically 3-methoxypyridine-2-sulfonyl chloride —present unique synthetic challenges. The electron-deficient nature of the pyridine ring, combined with the steric and electronic influence of the 3-methoxy group, renders direct electrophilic sulfonation (e.g., using chlorosulfonic acid) ineffective or regiochemically unpredictable.

This Application Note details an optimized Modified Meerwein Sulfonation protocol. Unlike direct sulfonation, this method utilizes 2-amino-3-methoxypyridine as a precursor, converting the amino group to a sulfonyl chloride via a diazonium intermediate. This route ensures 100% regioselectivity at the C2 position and operates under conditions mild enough to preserve the sensitive methoxy substituent.

Key Advantages of This Protocol

-

Regiocontrol: Exclusive C2 functionalization.

-

Mild Conditions: Avoids high-temperature chlorosulfonation which degrades methoxy groups.

-

Scalability: Adapted for gram-to-multigram scale synthesis.

Reaction Mechanism & Chemical Logic

The transformation proceeds through two distinct phases: Diazotization and Chlorosulfonylation .[1]

-

Diazotization: The amine is treated with sodium nitrite (

) in strong acid (HCl) to generate the diazonium salt. The 3-methoxy group (an electron-donating group, EDG) stabilizes the diazonium intermediate via resonance, preventing rapid decomposition but requiring careful temperature control to avoid hydrolysis. -

Chlorosulfonylation (Meerwein Reaction): The diazonium species is reacted with sulfur dioxide (

) in the presence of a copper catalyst.[1] This proceeds via a radical mechanism where the diazonium cation is reduced by Cu(I) to an aryl radical, which captures

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway of the Meerwein sulfonation for 3-methoxypyridine-2-sulfonyl chloride. Note the competing Sandmeyer chlorination pathway.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Specifications |

| 2-Amino-3-methoxypyridine | Substrate | >98% Purity (CAS: 10201-71-5) |

| Sodium Nitrite ( | Diazotizing Agent | 2.5 M Aqueous Solution |

| Hydrochloric Acid (HCl) | Acid Medium | 37% (Conc.) |

| Glacial Acetic Acid (AcOH) | Co-solvent | Anhydrous, >99% |

| Sulfur Dioxide ( | Reactant | Gas cylinder or generated in situ |

| Copper(I) Chloride (CuCl) | Catalyst | >99% (Purified/White) |

| Dichloromethane (DCM) | Extraction Solvent | HPLC Grade |

Step-by-Step Methodology

Phase A: Preparation of the Diazonium Salt

Critical Control: Temperature must remain between -5°C and 0°C. Pyridine diazonium salts are less stable than phenyl analogs.

-

Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve 2-amino-3-methoxypyridine (5.0 g, 40 mmol) in a mixture of conc. HCl (15 mL) and Glacial Acetic Acid (10 mL).

-

Cooling: Immerse the flask in an ice/salt bath (approx. -10°C bath temp) to bring the internal temperature to -5°C.

-

Diazotization: Dropwise add the

solution (3.0 g in 6 mL water) over 20 minutes.-

Checkpoint: Monitor internal temp.[2] Do not exceed 0°C.

-

Observation: The solution will turn pale yellow to orange.

-

-

Stirring: Stir at -5°C for 30 minutes.

-

QC Check: Test a drop with starch-iodide paper.[3] Instant blue/black color confirms excess nitrous acid (required).

-

Phase B: The Meerwein Reaction (Chlorosulfonylation)

Safety Warning:

-

Saturation: In a separate vessel, saturate Glacial Acetic Acid (40 mL) with

gas by bubbling for 20 minutes at 0°C. (Alternatively, use a saturated solution of -

Catalyst Addition: Add CuCl (1.0 g, 25 mol%) to the

/AcOH solution. The mixture will turn green/blue. -

Coupling: Slowly pour the cold diazonium salt solution (from Phase A) into the stirring

mixture over 15 minutes.-

Note: Gas evolution (

) will be vigorous. Ensure the vessel has adequate headspace.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. Gas evolution should cease.

Phase C: Work-up and Isolation

Stability Note: Sulfonyl chlorides hydrolyze in water. Work quickly and keep temperatures low.

-

Quench: Pour the reaction mixture onto 200 g of crushed ice/water.

-

Extraction: Immediately extract with cold DCM (

mL). -

Washing: Wash the combined organic layers with cold water (

mL) followed by cold saturated -

Drying: Dry over anhydrous

. -

Concentration: Evaporate the solvent under reduced pressure at < 30°C .

-

Result: The product is typically a yellowish oil or low-melting solid. Store immediately at -20°C under inert gas.

-

Process Workflow & Equipment Setup

Figure 2: Operational workflow for the synthesis, highlighting critical transfer steps and temperature zones.

Troubleshooting & Quality Control

The following table outlines common failure modes and corrective actions based on field experience.

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Decomposition of Diazonium | Ensure Temp < 0°C during diazotization. Do not delay transfer to Phase B. |

| Formation of 2-Chloro Impurity | Sandmeyer Competition | Increase |

| Product Hydrolysis | Wet Work-up / High Temp | Use cold water/buffers. Evaporate solvent at < 30°C. Dry organics thoroughly. |

| Violent Gas Evolution | Too fast addition | Add diazonium salt slower. Use a larger reaction vessel. |

Characterization Data (Expected)

-

1H NMR (

): Look for pyridine protons shifted downfield due to the electron-withdrawing -

MS (ESI): Sulfonyl chlorides often hydrolyze in MS conditions. Look for the sulfonic acid mass

or the methyl ester if methanol is used

References

-

Meerwein, H., et al. (1957). Verfahren zur Herstellung aromatischer Sulfochloride. Chemische Berichte. [Original Meerwein Protocol foundation].

- Tale, R. H. (2002). Novel synthesis of arylsulfonyl chlorides from aryldiazonium salts. Tetrahedron Letters.

-

Organic Syntheses. (1940). Coll.[4][5][6] Vol. 2, p. 145. [Classic diazotization techniques for aromatic amines].

-

PubChem. (2025).[4] 2-Amino-3-methoxypyridine Compound Summary. Retrieved from [Link]. [Precursor data].

Disclaimer: This protocol involves hazardous chemicals including sulfur dioxide and strong acids. It should only be performed by trained personnel in a properly equipped laboratory.

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Amino-3-methoxypyridine | C6H8N2O | CID 9920384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. mdpi.com [mdpi.com]

Application Note & Protocol: Regioselective Chlorosulfonation of 3-Methoxypyridine for Pharmaceutical Intermediate Synthesis

Introduction: Strategic Importance of Pyridine Sulfonyl Chlorides

Pyridine sulfonyl chlorides are pivotal building blocks in contemporary drug discovery and development. The sulfonamide functional group, readily derived from these intermediates, is a privileged scaffold found in a multitude of therapeutic agents, imparting crucial physicochemical and pharmacokinetic properties. However, the synthesis of pyridine sulfonyl chlorides is often challenging. The inherent electron-deficient nature of the pyridine ring deactivates it towards standard electrophilic aromatic substitution (EAS) reactions, necessitating harsh conditions that can be incompatible with sensitive functional groups.[1][2]

This application note provides a comprehensive guide to the chlorosulfonation of 3-methoxypyridine, a substrate where the deactivating effect of the ring nitrogen is counterbalanced by the activating, electron-donating methoxy group. We will elucidate the mechanistic principles governing the reaction's regioselectivity, present a detailed and field-proven experimental protocol, and emphasize the critical safety measures required when handling the highly reactive reagent, chlorosulfonic acid.

Mechanistic Rationale: Directing Effects in a Substituted Pyridine System

The regiochemical outcome of the chlorosulfonation of 3-methoxypyridine is a classic example of competing directing effects in an aromatic system. Understanding this interplay is crucial for predicting and controlling the reaction.

The Challenge of Pyridine Electrophilic Aromatic Substitution (EAS)

The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, significantly reducing the nucleophilicity of the ring carbons. Furthermore, under the acidic conditions of chlorosulfonation, the pyridine nitrogen is readily protonated, further increasing its deactivating effect.[1][3] When substitution is forced, it typically occurs at the C-3 (meta) position, as this avoids placing a positive charge on the carbon adjacent to the already positive-charged nitrogen in the resonance forms of the reaction intermediate (the Wheland intermediate or sigma complex).[2][4]

The Role of the Activating Methoxy Group

In contrast, the 3-methoxy group is a strong activating group. It donates electron density to the ring via resonance (+R effect), stabilizing the carbocation intermediate formed during electrophilic attack. This activating effect is essential for the reaction to proceed under viable conditions. As a classic ortho, para-director, the methoxy group directs incoming electrophiles to the C-2, C-4, and C-6 positions.

Predicting the Regioselective Outcome

When considering the combined effects on 3-methoxypyridine:

-

Attack at C-2: Directed ortho to the methoxy group. The resulting sigma complex is well-stabilized by resonance, including a key contributor where the oxygen of the methoxy group bears the positive charge.

-

Attack at C-4: Directed para to the methoxy group. This position is also activated, and analysis of the sigma complex stability suggests it is a highly favorable outcome.

-

Attack at C-5: Directed meta to the methoxy group but also meta to the ring nitrogen. This position is the least activated.

-

Attack at C-6: Directed ortho to the methoxy group. However, this position is adjacent to the deactivating nitrogen atom, making it sterically and electronically less favorable than the C-2 or C-4 positions.

Therefore, the chlorosulfonation is predicted to occur predominantly at the C-4 position , yielding 3-methoxy-4-(chlorosulfonyl)pyridine , with potential for the C-2 isomer as a minor product. The C-4 position benefits from the strong para-directing effect of the methoxy group without the steric hindrance or electronic repulsion from the adjacent ring nitrogen.

Sources

Preparation of Sulfonamides Using 3-Methoxypyridine-2-sulfonyl Chloride: An Application Note and Protocol

Introduction: The Strategic Importance of the Sulfonamide Moiety in Modern Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to the development of a wide array of therapeutic agents. Since the groundbreaking discovery of the antibacterial properties of prontosil, the first commercially available sulfonamide drug, this versatile scaffold has been incorporated into molecules targeting a vast range of diseases, including viral and microbial infections, cancer, inflammation, and cardiovascular disorders.[1] The enduring relevance of sulfonamides stems from their unique physicochemical properties: they are metabolically robust, capable of engaging in crucial hydrogen bonding interactions with biological targets, and their synthesis is generally facile and high-yielding.[2]

The pyridine ring, a privileged heterocycle in drug design, when coupled with a sulfonamide linker, offers researchers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. Specifically, the 3-methoxypyridine-2-sulfonyl chloride scaffold provides a synthetically accessible entry point to a diverse chemical space of novel sulfonamides with significant therapeutic potential. The methoxy group at the 3-position can influence the electronic properties of the pyridine ring and provide a handle for further derivatization, while the 2-sulfonyl chloride allows for the introduction of a wide variety of amine-containing fragments. Recent research has highlighted the utility of methoxypyridine sulfonamides as potent inhibitors of key signaling proteins, such as PI3K/mTOR, in cancer therapy, underscoring the contemporary importance of this structural motif.[3][4][5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of sulfonamides utilizing 3-methoxypyridine-2-sulfonyl chloride. We will delve into the synthesis of the key sulfonyl chloride intermediate, provide detailed, step-by-step protocols for its reaction with primary and secondary amines, discuss the underlying reaction mechanisms, and present a framework for the characterization of the final products.

Synthesis of the Key Intermediate: 3-Methoxypyridine-2-sulfonyl Chloride